N-(3-Chlorophenyl)-2-{4-oxo-1H,4H-chromeno[4,3-C]pyrazol-1-YL}acetamide N-(3-Chlorophenyl)-2-{4-oxo-1H,4H-chromeno[4,3-C]pyrazol-1-YL}acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14524325
InChI: InChI=1S/C18H12ClN3O3/c19-11-4-3-5-12(8-11)21-16(23)10-22-17-13-6-1-2-7-15(13)25-18(24)14(17)9-20-22/h1-9H,10H2,(H,21,23)
SMILES:
Molecular Formula: C18H12ClN3O3
Molecular Weight: 353.8 g/mol

N-(3-Chlorophenyl)-2-{4-oxo-1H,4H-chromeno[4,3-C]pyrazol-1-YL}acetamide

CAS No.:

Cat. No.: VC14524325

Molecular Formula: C18H12ClN3O3

Molecular Weight: 353.8 g/mol

* For research use only. Not for human or veterinary use.

N-(3-Chlorophenyl)-2-{4-oxo-1H,4H-chromeno[4,3-C]pyrazol-1-YL}acetamide -

Specification

Molecular Formula C18H12ClN3O3
Molecular Weight 353.8 g/mol
IUPAC Name N-(3-chlorophenyl)-2-(4-oxochromeno[4,3-c]pyrazol-1-yl)acetamide
Standard InChI InChI=1S/C18H12ClN3O3/c19-11-4-3-5-12(8-11)21-16(23)10-22-17-13-6-1-2-7-15(13)25-18(24)14(17)9-20-22/h1-9H,10H2,(H,21,23)
Standard InChI Key HGWUENBYPBTJJA-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C3=C(C=NN3CC(=O)NC4=CC(=CC=C4)Cl)C(=O)O2

Introduction

N-(3-Chlorophenyl)-2-{4-oxo-1H,4H-chromeno[4,3-C]pyrazol-1-YL}acetamide is a complex organic compound belonging to the class of chromeno-pyrazole derivatives. These compounds are recognized for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a chromeno-pyrazole core and an acetamide moiety, makes it a subject of significant interest in scientific research.

Synthesis Methods

The synthesis of N-(3-Chlorophenyl)-2-{4-oxo-1H,4H-chromeno[4,3-C]pyrazol-1-YL}acetamide typically involves several steps. Recent advancements in synthetic methodologies include microwave-assisted synthesis, which enhances reaction rates and yields compared to traditional methods.

Biological Activities and Potential Applications

Chromeno-pyrazoles, including N-(3-Chlorophenyl)-2-{4-oxo-1H,4H-chromeno[4,3-C]pyrazol-1-YL}acetamide, are known for their potential therapeutic properties. They have been studied for various biological activities such as anti-inflammatory and anticancer effects. The mechanism of action involves interaction with specific molecular targets within biological systems, inhibiting certain enzymes by binding to their active sites, thus blocking their activity.

Biological ActivityDescription
Anti-inflammatoryPotential to reduce inflammation through enzyme inhibition.
AnticancerMay inhibit cellular processes such as proliferation and apoptosis, making it a candidate for cancer treatment.

Research Findings and Future Directions

Research on N-(3-Chlorophenyl)-2-{4-oxo-1H,4H-chromeno[4,3-C]pyrazol-1-YL}acetamide and similar compounds highlights their potential in medicinal chemistry. Further studies are needed to fully explore their therapeutic applications and to develop derivatives with enhanced activity or selectivity.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator